8-Bromo-2-naphthol
Overview
Description
Synthesis Analysis
The synthesis of 8-Bromo-2-naphthol involves several key reactions, including carbonylative Stille coupling and subsequent Heck reactions to produce 2-naphthols. Dai et al. (2011) described a method where 2-bromobenzyl bromides undergo carbonylative Stille coupling with tributylallylstannane to produce β,γ-unsaturated ketones, which are then isomerized and transformed into 2-naphthols through intramolecular Heck reactions (Dai et al., 2011).
Molecular Structure Analysis
The molecular structure of 8-Bromo-2-naphthol has been characterized through various analytical techniques, including elemental analysis, spectral studies, and single-crystal X-ray analysis. Mayekar et al. (2011) synthesized a series of 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphth[1,2e][1,3]oxazines, confirming their structures and demonstrating their antimicrobial properties (Mayekar et al., 2011).
Chemical Reactions and Properties
8-Bromo-2-naphthol participates in various chemical reactions, including bromination and annulation, to produce polysubstituted naphthols. Lu et al. (2017) developed a bromide-mediated intermolecular annulation method, allowing for the regioselective formation of these compounds under mild conditions, demonstrating its versatile reactivity (Lu et al., 2017).
Physical Properties Analysis
The physical properties of 8-Bromo-2-naphthol, such as solubility, melting point, and color, are crucial for its application in various scientific domains. However, detailed investigations into its physical properties are specialized and not widely reported in the literature.
Chemical Properties Analysis
8-Bromo-2-naphthol's chemical properties, including its reactivity with different chemical reagents, stability under various conditions, and potential for forming derivatives, are key to its utility in chemical synthesis and research. For example, its reactivity with arylacetonitriles under the catalysis of LiTMP showcases its versatility in organic synthesis (Tandel et al., 2000).
Scientific Research Applications
1. Synthesis of Heterocycles
- Summary of the Application: 8-Bromo-2-naphthol is used as a starting material in the synthesis of heterocycles. The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions eventuated to several organic molecules with potent biological properties .
- Methods of Application: Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .
- Results or Outcomes: The use of 2-naphthol in these reactions has led to the synthesis of diverse bioactive heterocyclic scaffolds, including xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . These compounds have a wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV .
2. Synthesis of 8-Bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazines
- Summary of the Application: A series of new 8-Bromo-1,3-bis(aryl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazines have been synthesized, in which 6-bromonaphthol undergoes a ring closure reaction with substituted aryl and heteroarylaldehydes to give naphthoxazine derivatives .
- Methods of Application: The synthesis involves a ring closure reaction of 6-bromonaphthol with substituted aryl and heteroarylaldehydes .
- Results or Outcomes: The synthesized compounds were screened for their antibacterial and antifungal activity and some of them exhibited promising activity .
3. Electrophilic Bromination of Phenols
- Summary of the Application: 8-Bromo-2-naphthol is used in a practical, mild, and efficient electrophilic bromination procedure for phenols and phenol–ethers .
- Methods of Application: The bromination process involves a new I (III)-based reagent: the PIDA–AlBr3 system . This brominating reagent is operationally easy to prepare by mixing PIDA and AlBr3 .
- Results or Outcomes: A broad scope of arenes was investigated, including the benzimidazole and carbazole core as well as analgesics such as naproxen and paracetamol . The gram-scale bromination of 2-naphthol proceeds with excellent yields .
4. Mechanochemical Bromination
- Summary of the Application: 8-Bromo-2-naphthol is used in the mechanochemical bromination of activated aromatic compounds including aryl ethers and anilides .
- Methods of Application: The bromination process involves a reaction in a tumbler .
- Results or Outcomes: The crude product contains ca. 15% of a m/z 248/250 (1:1) impurity which is likely 3-bromo-2-hydroxy-1,4-naphthoquinone, a byproduct from direct oxidation of the brominated naphthol .
5. Production of Dyes
- Summary of the Application: 2-Naphthol, which includes 8-Bromo-2-naphthol, is a widely used intermediate for the production of dyes .
- Results or Outcomes: The use of 2-naphthol in the production of dyes has led to a wide range of different colored dyes that can be used in various applications, from clothing to food coloring .
6. Bromination of Activated Aromatic Compounds
- Summary of the Application: 8-Bromo-2-naphthol is used in the mechanochemical bromination of activated aromatic compounds including aryl ethers and anilides .
- Methods of Application: The bromination process involves a reaction in a tumbler .
- Results or Outcomes: The crude product contains ca. 15% of a m/z 248/250 (1:1) impurity which is likely 3-bromo-2-hydroxy-1,4-naphthoquinone, a byproduct from direct oxidation of the brominated naphthol .
Safety And Hazards
8-Bromo-2-naphthol can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
8-bromonaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRXIIFRDDJZSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346656 | |
Record name | 8-Bromo-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-naphthol | |
CAS RN |
7385-87-7 | |
Record name | 8-Bromo-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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